molecular formula C11H15NO4S B296328 N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B296328
M. Wt: 257.31 g/mol
InChI Key: FKGFXKOAGVQGJV-UHFFFAOYSA-N
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Description

N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as NBDS, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. The compound has a unique chemical structure that makes it a promising candidate for a variety of scientific research applications. In

Mechanism of Action

The mechanism of action of N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in cell growth and proliferation. Specifically, N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells.
Biochemical and Physiological Effects
N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its ability to induce apoptosis in cancer cells, N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have anti-inflammatory and anti-angiogenic effects. These effects make N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide a potential candidate for the treatment of a variety of diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide for lab experiments is its high purity and stability. The synthesis of N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been optimized for high yields and purity, making it a reliable compound for scientific research. However, one limitation of N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the development of new cancer therapies based on the compound. Another potential direction is the investigation of N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a treatment for other diseases and conditions, such as inflammation and angiogenesis. Additionally, further studies are needed to fully understand the mechanism of action of N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its potential side effects.
Conclusion
In conclusion, N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a promising compound for scientific research with potential therapeutic applications in cancer and other diseases. The synthesis of N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been well-documented and optimized for high yields and purity. Further research is needed to fully understand the mechanism of action of N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its potential side effects, but the compound holds great promise for the development of new therapies.

Synthesis Methods

The synthesis of N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves a multi-step process that begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with propylamine. The resulting product is then reacted with sulfuryl chloride to form the final compound, N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. The synthesis of N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been well-documented in the scientific literature and has been optimized for high yields and purity.

Scientific Research Applications

N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been studied extensively for its potential therapeutic applications in a variety of diseases and conditions. One of the most promising applications of N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is in the treatment of cancer. Studies have shown that N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C11H15NO4S/c1-2-5-12-17(13,14)9-3-4-10-11(8-9)16-7-6-15-10/h3-4,8,12H,2,5-7H2,1H3

InChI Key

FKGFXKOAGVQGJV-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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